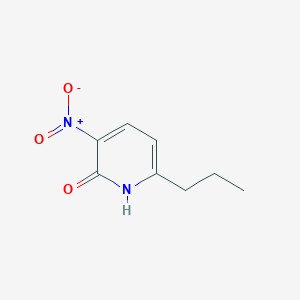

3-Nitro-6-propylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

579508-04-6 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

3-nitro-6-propyl-1H-pyridin-2-one |

InChI |

InChI=1S/C8H10N2O3/c1-2-3-6-4-5-7(10(12)13)8(11)9-6/h4-5H,2-3H2,1H3,(H,9,11) |

InChI Key |

QBOABZRMNSYHTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C(=O)N1)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

3-Nitro-6-propylpyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the pyridine derivative family, characterized by a nitro group at position 3 and a propyl group at position 6. Its molecular formula is CHNO, and it exhibits properties typical of nitro-substituted heterocycles, including enhanced solubility and reactivity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cell signaling pathways.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against bacterial strains, suggesting potential use as antibiotics .

Antiviral Properties

Pyridine derivatives have been investigated for their antiviral effects. Compounds with similar structures have been reported to inhibit viral replication in vitro, particularly against viruses like hepatitis C . The specific activity of this compound against viral targets remains to be fully elucidated but warrants further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives is another area of interest. Compounds within this class have been shown to reduce inflammation markers in cellular models, indicating that this compound may possess similar properties .

Case Studies and Research Findings

- Antimicrobial Study : A series of pyridine derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the nitrogen position significantly affected the antibacterial potency. The compound's structure suggests it could be optimized for enhanced activity .

- Antiviral Research : In a study focusing on the antiviral properties of pyridine derivatives, several compounds were found to exhibit inhibitory effects on viral replication. Although specific data on this compound is limited, the structural similarities suggest potential efficacy against viral targets .

- Inflammation Model : In vitro assays using macrophage cell lines demonstrated that certain pyridine derivatives reduced nitric oxide production, a key inflammatory mediator. This suggests a possible anti-inflammatory mechanism for this compound .

Data Tables

| Activity Type | Compound | Target | Effect |

|---|---|---|---|

| Antimicrobial | Various Pyridine Derivatives | Gram-positive bacteria | Significant inhibition |

| Antiviral | Similar Pyridine Derivatives | Hepatitis C virus | Inhibitory effect observed |

| Anti-inflammatory | Pyridine Derivatives | Macrophages | Reduced nitric oxide production |

Scientific Research Applications

3-Nitro-6-propylpyridin-2(1H)-one is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure and properties make it a candidate for several applications, especially in the development of therapeutic agents. This article explores the scientific research applications of this compound, supported by data tables and case studies.

Antihypertensive Activity

Research indicates that compounds similar to this compound exhibit antihypertensive effects. Studies have shown that these compounds can act as selective inhibitors of phosphodiesterases (PDEs), which are enzymes that regulate intracellular levels of cyclic nucleotides, thus influencing vascular tone and blood pressure.

Case Study: PDE Inhibition

A patent describes the use of related compounds as selective inhibitors of human PDE1A, PDE1B, and PDE1C, suggesting their potential in treating hypertension and improving renal blood flow .

Neuroprotective Effects

Another significant application is in neuroprotection. Compounds with similar structures have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies have shown that certain pyridine derivatives can protect neuronal cells from oxidative stress, which is a contributing factor in diseases like Alzheimer's and Parkinson's .

Anticancer Properties

The anticancer potential of pyridine derivatives has been explored extensively. This compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study: Cancer Cell Proliferation

Research published in a peer-reviewed journal demonstrated that similar nitro-substituted pyridines could induce apoptosis in cancer cells through the activation of caspase pathways .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in therapeutics. Preliminary toxicity assessments indicate that while some derivatives exhibit low acute toxicity, further studies are necessary to evaluate chronic effects and carcinogenicity.

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | Moderate |

| Eye Irritation | Severe |

Comparison with Similar Compounds

5-Bromo-3-chloro-6-methylpyridin-2(1H)-one

- Molecular Formula: C₆H₅BrClNO (vs. C₈H₁₀N₂O₃ for 3-nitro-6-propylpyridin-2(1H)-one).

- Substituents : Bromo (-Br), chloro (-Cl), and methyl (-CH₃) groups.

- Key Differences :

- Halogen substituents increase molecular weight (222.47 g/mol vs. ~182 g/mol for the nitro-propyl analog) and alter polarity.

- Methyl groups enhance steric hindrance but reduce lipophilicity compared to the propyl chain.

- Nitro groups strongly deshield adjacent protons in NMR, whereas halogens cause moderate upfield/downfield shifts .

Streptochlorin (3-Nitro-4-hydroxy-6-methylpyridin-2(1H)-one)

- Substituents: Nitro (-NO₂), hydroxy (-OH), and methyl (-CH₃).

- Key Differences: The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents. NMR data (1H: δ 6.2–7.1 ppm; 13C: δ 110–160 ppm) reflects electronic effects distinct from propyl-substituted analogs .

Comparison with Quinazolin-4(1H)-one Derivatives

Quinazolinones, though structurally distinct, share functional similarities as nitrogen-containing heterocycles.

MHY2251 (2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one)

- Scaffold: Fused benzene and dihydroquinazolinone rings.

- MHY2251’s SIRT1 inhibitory activity highlights how scaffold rigidity and substituent positioning drive biological efficacy, a trait less explored in pyridinones .

Data Tables

Table 1. Comparative Analysis of Pyridin-2(1H)-one Derivatives

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key 1H NMR Shifts (ppm) | Key 13C NMR Shifts (ppm) |

|---|---|---|---|---|---|

| This compound | C₈H₁₀N₂O₃ | -NO₂ (C3), -C₃H₇ (C6) | ~182 | δ 6.5–7.8 (aromatic H) | δ 110–160 (aromatic C) |

| 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one | C₆H₅BrClNO | -Br (C5), -Cl (C3), -CH₃ (C6) | 222.47 | δ 6.3–7.2 (aromatic H) | δ 115–155 (aromatic C) |

| Streptochlorin | C₆H₆N₂O₄ | -NO₂ (C3), -OH (C4), -CH₃ (C6) | 186.12 | δ 6.2–7.1 (aromatic H) | δ 110–160 (aromatic C) |

Sources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.